molecular formula C10H4ClF7N2 B11999116 6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole CAS No. 6866-58-6

6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole

Cat. No.: B11999116
CAS No.: 6866-58-6
M. Wt: 320.59 g/mol
InChI Key: RVOKGYWHSLJNQR-UHFFFAOYSA-N
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Description

6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole: is a chemical compound known for its unique structure and properties. It belongs to the benzimidazole class of compounds, which are characterized by a fused benzene and imidazole ring system. The presence of a chloro group and a heptafluoropropyl group makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzimidazole precursor, which is then chlorinated to introduce the chloro group at the 6-position.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the chloro group or the reduction of the benzimidazole ring.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials, coatings, and other industrial applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole: shares similarities with other benzimidazole derivatives, such as:

Uniqueness

The presence of both the chloro and heptafluoropropyl groups in this compound imparts unique chemical and physical properties, such as increased stability, reactivity, and potential for specific interactions with biological targets. These characteristics distinguish it from other similar compounds and make it valuable for specialized applications.

Properties

6866-58-6

Molecular Formula

C10H4ClF7N2

Molecular Weight

320.59 g/mol

IUPAC Name

6-chloro-2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole

InChI

InChI=1S/C10H4ClF7N2/c11-4-1-2-5-6(3-4)20-7(19-5)8(12,13)9(14,15)10(16,17)18/h1-3H,(H,19,20)

InChI Key

RVOKGYWHSLJNQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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